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Compound of Interest

2-(Ethylthio)ethylamine
Compound Name:
hydrochloride

Cat. No.: B146933

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
(Ethylthio)ethylamine hydrochloride (CAS No: 54303-30-9), a compound of interest in
various research and development applications. Due to the limited availability of public,
guantitative spectral data, this document presents expected spectral characteristics based on
the compound's structure and data from analogous molecules. It also outlines detailed
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data.

Core Spectral Data

The following tables summarize the predicted spectral data for 2-(Ethylthio)ethylamine
hydrochloride. These predictions are based on established principles of spectroscopy and
data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
IH NMR (Proton NMR)
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Protons

Expected Chemical
Shift (8) ppm

Expected
Multiplicity

Notes

CH3-CH2-S-

~1.2-1.4

Triplet (t)

Coupled to the
adjacent -CH2-S-

protons.

CHs-CH2-S-

~2.5-2.8

Quartet (q)

Coupled to the methyl
protons. Deshielded

by the sulfur atom.

-S-CH2-CH2-NHs3™*

~2.8-3.1

Triplet (t)

Deshielded by both
the sulfur atom and

the ammonium group.

-S-CH2-CH2-NHs™*

~3.1-34

Triplet (t)

Deshielded by the
positively charged

ammonium group.

-NHs*

~8.0-9.0

Broad Singlet (br s)

Chemical shift can be
highly variable
depending on solvent
and concentration.
Protons are
exchangeable with
Dz0.

13C NMR (Carbon NMR)

A 13C NMR spectrum for 2-(Ethylthio)ethylamine hydrochloride is available on SpectraBase,
though specific chemical shifts are not publicly detailed.[1] The expected chemical shifts are as
follows:
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Expected Chemical Shift

Carbon Notes
(3) ppm
CHs-CH2-S- ~14-16
CH3s-CH2z-S- ~25-30 Attached to the sulfur atom.
-S-CH2-CHz-NHs* ~30-35 Attached to the sulfur atom.

Attached to the nitrogen atom,
-S-CH2-CH2-NHs* ~38-43 deshielded by the ammonium

group.

Infrared (IR) Spectroscopy Data

An Attenuated Total Reflectance (ATR) and a Transmission IR spectrum are noted as available
on SpectraBase for 2-(Ethylthio)ethylamine hydrochloride.[1] The expected characteristic
absorption bands are:

Expected
Functional Group Wavenumber Intensity Vibration Mode
(cm™)
-NHs* 3200-2800 Strong, Broad N-H Stretch
C-H (Alkyl) 2975-2850 Medium-Strong C-H Stretch
) N-H Bend
-NHs* ~1600-1500 Medium _
(Asymmetric)
N-H Bend
-NHsz* ~1550-1480 Medium )
(Symmetric)
C-H (Alkyl) ~1470-1440 Medium C-H Bend (Scissoring)
C-N ~1220-1020 Medium-Weak C-N Stretch
C-S ~700-600 Weak C-S Stretch

Mass Spectrometry (MS) Data
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Specific mass spectrometry data for 2-(Ethylthio)ethylamine hydrochloride is not readily
available in the public domain. As an ionic compound, electrospray ionization (ESI) would be a
suitable technique. The expected mass-to-charge ratio (m/z) for the parent cation would be
approximately 106.08, corresponding to the protonated form of the free base [C4aH11NS + H]*.

Expected Fragmentation Pattern:

The fragmentation of the parent ion would likely involve cleavage at the C-S and C-C bonds.
Common fragments would include:

m/z Possible Fragment

106 [CH3CH2SCH2CH2NHs]* (Parent lon)
75 [CH2CH2NHs]*

61 [CH3CH2S]*

44 [CH2NH2]*

29 [CH3CH2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic technigues discussed.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Ethylthio)ethylamine
hydrochloride in a suitable deuterated solvent (e.g., D20, DMSO-de, or CDsOD). The
choice of solvent is critical as the acidic protons of the ammonium group can exchange with
protic solvents. D20 is a good choice as it will replace the -NHs* protons with deuterium,
causing their signal to disappear from the H NMR spectrum, which can be a useful
diagnostic tool.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz).

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Integrate the signals to determine the relative number of protons for each peak.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum to simplify the spectrum to single lines for each
unique carbon atom.

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

o Set the spectral width to an appropriate range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: As 2-(Ethylthio)ethylamine hydrochloride is a solid, Attenuated Total
Reflectance (ATR) is a convenient method.

o Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or
zinc selenide).

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

o Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with
dry KBr powder and pressing it into a transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
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o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a dilute solution of 2-(Ethylthio)ethylamine hydrochloride in a suitable solvent
compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture of
these with water. A typical concentration is in the range of 1-10 pg/mL.

o The addition of a small amount of a volatile acid like formic acid can sometimes improve

ionization efficiency for positive ion mode.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.
o Data Acquisition:

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Operate the mass spectrometer in positive ion mode to detect the protonated molecule
[M+H]*.

o Acquire a full scan mass spectrum to identify the molecular ion.

o To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting
the parent ion and subjecting it to collision-induced dissociation (CID) to generate a
fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-(Ethylthio)ethylamine hydrochloride.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146933#2-ethylthio-ethylamine-hydrochloride-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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